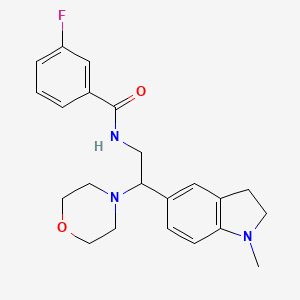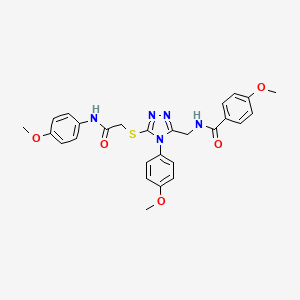
4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide" belongs to a class of organic compounds that include elements such as benzamide, triazole, and methoxy groups. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. A practical method for synthesizing related compounds involves the use of esterification, Claisen type reactions, and Suzuki−Miyaura reactions, as demonstrated in the synthesis of an orally active CCR5 antagonist (Ikemoto et al., 2005). Such methods could be adapted for the synthesis of the target compound, focusing on the formation of the triazole ring and the subsequent introduction of the methoxybenzamide components.
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using X-ray diffraction and density functional theory (DFT) calculations. Studies have shown that these methods are effective in determining the geometrical parameters and electronic properties, including HOMO and LUMO energies, of benzamide derivatives (Demir et al., 2015). Applying these analytical techniques to the compound would provide detailed insights into its molecular structure and stability.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of complex organic compounds involves studying their reactivity under various conditions. The synthesis and analysis of benzodifuranyl and triazine derivatives have provided insights into their chemical reactivity and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020). Such studies are crucial for predicting how the target compound might react under similar synthetic or biological conditions.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, are critical for their practical application. Techniques such as X-ray crystallography and NMR spectroscopy have been used to elucidate the structures of closely related compounds, revealing details about their supramolecular aggregation and intermolecular interactions (Sagar et al., 2018).
Scientific Research Applications
Antimicrobial Activity
Derivatives of 1,2,4-triazole, a core component in the mentioned compound, have been synthesized and screened for antimicrobial activities. Compounds with substituted triazole rings have shown good to moderate activity against various microorganisms, indicating the potential of the mentioned compound in antimicrobial research (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
The structure of the compound suggests potential application in the development of anti-inflammatory and analgesic agents. Similar compounds have been synthesized from natural products like visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Compounds with these structural features exhibited promising nematocidal activity against certain nematodes, suggesting a potential area of application for the compound in developing new nematicides (Liu et al., 2022).
Synthesis of Heterocycles
The compound's structure, featuring multiple methoxy and triazole groups, lends itself to the synthesis of various heterocyclic compounds. Research in this area focuses on creating novel heterocycles for applications in medicinal chemistry and material science. For example, transformations of amino and carbonyl/nitrile groups in thiophene derivatives have been explored for synthesizing new heterocyclic compounds (Pokhodylo et al., 2010).
properties
IUPAC Name |
4-methoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-35-21-10-4-18(5-11-21)26(34)28-16-24-30-31-27(32(24)20-8-14-23(37-3)15-9-20)38-17-25(33)29-19-6-12-22(36-2)13-7-19/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUMTTUUSSDSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((4-(4-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

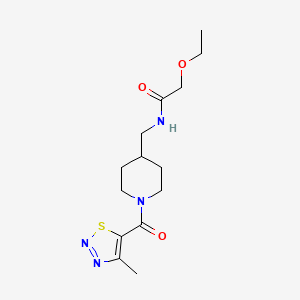

![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485566.png)
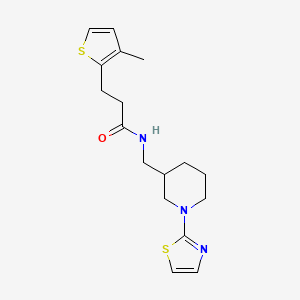
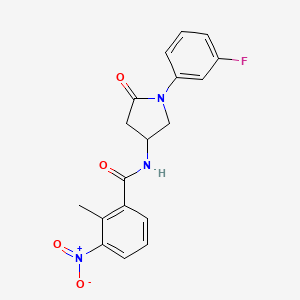
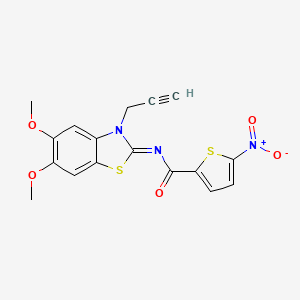
![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)
![1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2485573.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2485575.png)
![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)

